3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid
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Overview
Description
3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the nitrogen atom and a propionic acid moiety at the second position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with methyl acrylate, followed by cyclization and subsequent methylation of the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully hydrogenated benzimidazole compounds.
Scientific Research Applications
3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. Additionally, the compound’s ability to interfere with cell signaling pathways contributes to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with similar biological activities.
3-(1-Methyl-1H-benzoimidazol-2-yl)-acrylic acid: A structurally related compound with different functional groups.
Uniqueness
3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is unique due to its specific substitution pattern and the presence of the propionic acid moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFGRIKIICZOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389963 |
Source
|
Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24786-75-2 |
Source
|
Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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